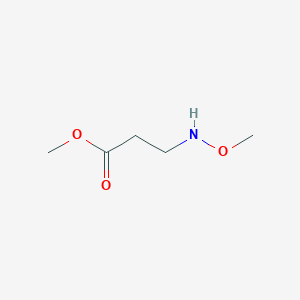
2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-1,2,3,4-tetrahydropyrimidines are key moieties present in various natural, synthetic, and semi-synthetic chemical building blocks . They have multiple therapeutic and pharmacological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory action . Many synthetic chemicals like veranal, which is used as a sedative, and zidovudine, an HIV medication, contain tetrahydropyrimidines moiety in their chemical structure .
Synthesis Analysis
The synthesis of 2-Oxo-1,2,3,4-tetrahydropyrimidines involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst . This synthesis occurs in solvent-free conditions via the Biginelli reaction . The protocol for this synthesis includes environmentally benign mild reaction conditions, readily available and cost-effective chemicals as starting material, invaluable bio-based green catalyst, aerobic conditions, shorter reaction time, tolerance to distinct functional groups, and easy isolation of the final product with high yield value even without the use of chromatographic separation technique .
Chemical Reactions Analysis
The Biginelli reaction was the first multicomponent reaction introduced for 2-oxo-1,2,3,4-tetrahydropyrimidines synthesis from the cyclo-condensation of ethyl acetoacetate, benzaldehyde, and urea . The current study demonstrated a robust and gram-scale plausible protocol for the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines synthesis through C–H functionalization of methyl arenes and in situ generation of urea from UHP in a solvent-free condition .
Applications De Recherche Scientifique
- 2-Oxo-1,2,3,4-tetrahydropyrimidines exhibit antimicrobial and antiviral activities. Researchers have explored their potential as agents against bacterial and viral infections .
- 2-Oxo-1,2,3,4-tetrahydropyrimidines include compounds used as adrenergic receptor antagonists for treating prostatic hyperplasia .
Antimicrobial and Antiviral Agents
Anti-Inflammatory Properties
Anticancer Compounds
Adrenergic Receptor Antagonists
Biologically Active Moieties
Enzyme Inhibitors
Orientations Futures
Given the wide range of biological activities and the importance of 2-oxo-1,2,3,4-tetrahydropyrimidines, they have attracted numerous researchers for their synthesis via various chemical methods . The development of environmentally friendly and cost-effective synthesis methods, like the one mentioned above, is a promising direction for future research .
Mécanisme D'action
Target of Action
2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a nitrogen-rich heterocyclic compound . It has been found to exhibit multiple therapeutic and pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory action . It also includes the adrenergic receptor antagonists for prostatic hyperplasia treatment .
Mode of Action
The compound’s mode of action is primarily through the inhibition of β-glucuronidase activity . This inhibition is identified as an important approach for the treatment of several diseases .
Biochemical Pathways
The compound affects the biochemical pathways related to β-glucuronidase, a key enzyme involved in the metabolism of glucuronides . By inhibiting this enzyme, the compound can alter the metabolic pathways and lead to various downstream effects.
Result of Action
The result of the compound’s action is primarily the inhibition of β-glucuronidase activity . This can lead to a decrease in the metabolism of glucuronides, which can have various effects at the molecular and cellular levels. For example, it can lead to the accumulation of certain substances in the body, which can have therapeutic effects .
Action Environment
The action of 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be influenced by various environmental factors. For example, the compound’s synthesis involves the use of aerobic conditions . This suggests that the presence of oxygen may influence the compound’s action, efficacy, and stability. Additionally, the compound’s synthesis involves a green catalyst and solvent-free conditions , which suggests that it may be more stable and effective in environmentally friendly conditions.
Propriétés
IUPAC Name |
2-oxo-3,4-dihydro-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-1-4-2-7-5(9)8-3-4/h2H,3H2,(H2,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAXHFPJSHIUAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CNC(=O)N1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde](/img/structure/B2440838.png)


![Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}-4-methoxybenzoate](/img/structure/B2440845.png)


![5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2440848.png)
![1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)



![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2440855.png)
